Octenidine saccharin
Description
Structure
2D Structure
Properties
CAS No. |
86767-75-1 |
|---|---|
Molecular Formula |
C50H72N6O6S2 |
Molecular Weight |
917.3 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine |
InChI |
InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;2*9-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1-4H,(H,8,9) |
InChI Key |
OBHFLBIBWSFADO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Other CAS No. |
86767-75-1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches for Octenidine Saccharin
Established Synthetic Pathways for Octenidine (B1677106) Moiety Synthesis
The synthesis of the octenidine moiety, a symmetrical bispyridinium compound, is a multi-step process that hinges on the formation of key intermediates. The primary pathway involves the synthesis of N-octylpyridin-4-amine, which is then coupled with a long-chain dihaloalkane. dntb.gov.uauq.edu.au
A common method for preparing the crucial intermediate, N-octylpyridin-4-amine, starts with 4-aminopyridine (B3432731) and octanal. scispace.comgoogle.comresearchgate.net These are reacted in the presence of a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, in a solvent like methanol. scispace.com This reductive amination process yields N-octylpyridin-4-amine. scispace.commdpi.com
The final step in forming the octenidine cation involves a quaternization reaction. Two equivalents of N-octylpyridin-4-amine are reacted with one equivalent of a 1,10-dihaloalkane, typically 1,10-dichlorodecane (B1670031). dntb.gov.uauq.edu.au The reaction is generally heated to reflux in a suitable solvent, such as n-butyl acetate, for several hours to facilitate the formation of the two quaternary ammonium (B1175870) centers, resulting in the octenidine dication. scispace.com The synthesis of the reactant 1,10-dichlorodecane can be achieved through the reaction of 1,10-decanediol (B1670011) with a chlorinating agent like thionyl chloride. vast.gov.vnwjoud.com
Table 1: Key Reactants for Octenidine Moiety Synthesis
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 4-Aminopyridine | 504-24-5 | C₅H₆N₂ | Starting material for N-octylpyridin-4-amine |
| Octanal | 124-13-0 | C₈H₁₆O | Provides the N-octyl side chain |
| N-octylpyridin-4-amine | 64690-19-3 | C₁₃H₂₂N₂ | Key intermediate that forms the "head" groups |
| 1,10-Dichlorodecane | 2162-98-3 | C₁₀H₂₀Cl₂ | Dihaloalkane linker joining the two pyridine (B92270) rings |
| 1,10-Decanediol | 112-47-0 | C₁₀H₂₂O₂ | Precursor for 1,10-dichlorodecane |
Established Synthetic Pathways for Saccharin (B28170) Moiety Synthesis and Derivatives
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a heterocyclic compound whose synthesis has been established for over a century. The two most prominent methods are the Remsen-Fahlberg process and the Maumee process. researchgate.netacs.org
The original Remsen-Fahlberg synthesis, dating back to 1879, begins with toluene. acs.orggoogle.comjournaljpri.com Toluene is treated with chlorosulfonic acid, which yields a mixture of ortho and para-toluenesulfonyl chloride. The ortho isomer is separated and reacted with ammonia (B1221849) to form o-toluenesulfonamide. Subsequent oxidation of the methyl group, often with an oxidizing agent like potassium permanganate (B83412) or dichromate, produces o-sulfamoylbenzoic acid. acs.orgjournaljpri.com Upon heating, this intermediate undergoes intramolecular cyclization to form saccharin. acs.org
An alternative route, known as the Maumee process, was developed later. This pathway starts from methyl anthranilate, which undergoes diazotization followed by reaction with sulfur dioxide and chlorine to yield 2-carbomethoxybenzenesulfonyl chloride. acs.orgtargetmol.com Amidation of this intermediate, followed by acidification, results in the formation of saccharin. acs.org
Derivatization of the saccharin molecule is also well-documented. Modifications can be made at the nitrogen atom (N-alkylation) or on the benzene (B151609) ring to produce a wide array of analogs for various applications, including their use as catalysts or as building blocks for bioactive molecules. rsc.orgopenaccessjournals.com
Table 2: Comparison of Major Saccharin Synthesis Pathways
| Pathway | Starting Material | Key Intermediates | Key Reactions |
| Remsen-Fahlberg | Toluene | o-Toluenesulfonyl chloride, o-Toluenesulfonamide | Chlorosulfonation, Amidation, Oxidation, Cyclization |
| Maumee Process | Methyl Anthranilate | 2-Carbomethoxybenzenediazonium chloride, 2-Carbomethoxybenzenesulfonyl chloride | Diazotization, Sulfonation, Amidation, Cyclization |
Chemical Coupling Strategies for Octenidine Saccharin Formation
This compound is an ionic salt formed by the electrostatic interaction between the cationic octenidine molecule and the anionic saccharinate. The formation is a straightforward acid-base reaction or salt metathesis.
A documented method for preparing an this compound salt involves the reaction of octenidine with the sodium salt of saccharin. In this procedure, a solution of octenidine is added to an aqueous solution of sodium saccharinate. This results in the precipitation of the this compound salt, which is less soluble in the aqueous medium than the starting sodium saccharin. The resulting solid can then be isolated by filtration, washed, and dried.
The stoichiometry of the reactants determines the final product. Since octenidine is a dicationic molecule (possessing two positive charges), it can associate with two singly charged saccharinate anions to form the 1:2 salt, known as octenidine disaccharin. This is the typical form referred to as this compound.
Exploration of this compound Analogs and Structural Modifications for Enhanced Antimicrobial Efficacy
Research into analogs of this compound focuses on modifying the structure of the octenidine cation to improve its antimicrobial properties, solubility, or other physicochemical characteristics. The saccharin anion is typically retained as the counter-ion, though studies of other salts provide insight into the structure-activity relationship.
Structure-Activity Relationship Studies in this compound Series
Octenidine belongs to the class of gemini (B1671429) quaternary ammonium compounds (QACs), which are characterized by two QAC moieties connected by a spacer. Structure-activity relationship (SAR) studies on these types of molecules reveal key determinants for their antimicrobial power.
Alkyl Chain Length: For gemini QACs, the length of the N-alkyl side chains (the octyl groups in octenidine) is critical for activity, particularly against Gram-positive bacteria. researchgate.net Long-chain QACs with 8 to 18 carbons generally exhibit potent antibacterial effects. researchgate.net
Linker Chain: The nature of the linker connecting the two cationic heads also influences efficacy. A study on octenidine analogs with different linkers found that antibacterial activity is dependent on the lipophilicity of the linker; higher lipophilicity was correlated with lower minimum inhibitory concentrations (MIC). vast.gov.vn However, other research suggests the structure of the linker chain does not appear to significantly affect the activity of certain octenidine derivatives. researchgate.net
Novel Octenidine-Saccharin Conjugates and Hybrid Systems
Beyond simple salt formation, octenidine is being incorporated into more complex hybrid material systems to leverage its potent antimicrobial activity. These systems combine octenidine with other functional materials to create synergistic effects.
Molecular and Cellular Mechanisms of Action of Octenidine Saccharin
Interaction with Microbial Cell Membranes and Cell Walls
The primary mode of action for octenidine (B1677106) saccharin (B28170) involves a catastrophic interaction with the microbial cell envelope, leading to a rapid loss of viability. nih.govnih.gov This interaction is driven by the physicochemical properties of the octenidine moiety and is further enhanced by the presence of the saccharin counter-ion.
Cationic Surfactant Properties and Electrostatic Interactions with Lipid Bilayers
Octenidine is a cationic surfactant, meaning it possesses a positively charged structure. patsnap.comspecialchem.comatamanchemicals.com This positive charge is crucial for its initial interaction with microbial cells, which typically have a net negative charge on their surface due to components like phospholipids (B1166683) in their membranes. patsnap.com The electrostatic attraction between the cationic octenidine and the anionic microbial surface facilitates a strong and immediate binding to the cell membrane. patsnap.comnih.gov This initial adhesion is a critical first step in its antimicrobial action, allowing the molecule to accumulate at the cell surface. nih.govmdpi.com
Membrane Disruption and Permeabilization Dynamics
Following the initial electrostatic binding, the hydrophobic components of the octenidine molecule insert themselves into the lipid bilayer of the microbial cell membrane. nih.govpatsnap.com This insertion disrupts the highly organized structure of the membrane, leading to a chaotic rearrangement of the lipid molecules and increased membrane fluidity. nih.govnih.govontosight.ai This physical disruption compromises the integrity of the membrane, causing it to become permeable. nih.govpatsnap.com Studies have shown that this process is rapid and leads to a significant loss of the membrane's barrier function. nih.govnih.gov
Cellular Content Leakage and Osmotic Lysis Mechanisms
The increased permeability of the cell membrane directly leads to the leakage of essential intracellular components. patsnap.commdpi.comresearchgate.net Ions, metabolites, and even larger molecules like nucleotides begin to seep out of the compromised cell. patsnap.com This uncontrolled loss of cellular contents severely disrupts cellular functions and ultimately leads to cell death. patsnap.comresearchgate.net The extensive damage to the cell membrane can also result in osmotic lysis, where the cell can no longer maintain its osmotic balance and ruptures. news-medical.net
Role of Saccharin Moiety in Cell Envelope Destabilization (Bulge-mediated cell lysis, distortion, rupture)
The saccharin component of the compound is not merely a passive counter-ion. Research has shown that saccharin itself possesses antimicrobial properties and can contribute to the destabilization of the bacterial cell envelope. news-medical.netembopress.org It has been observed to cause morphological changes in bacteria, including filamentation and swelling. news-medical.net A key mechanism attributed to saccharin is the induction of membrane bulges, which are localized protrusions from the cell envelope that can grow and eventually lead to cell lysis and rupture. news-medical.netembopress.org This action potentiates the membrane-disrupting effects of the octenidine component.
Interference with Microbial Metabolic Pathways and Enzymatic Systems
Beyond the physical disruption of the cell membrane, octenidine saccharin also interferes with critical intracellular processes, further ensuring microbial death.
Impact on Essential Intracellular Processes (e.g., DNA replication, iron/sulfur metabolism)
Octenidine has been shown to affect enzymes involved in crucial metabolic pathways. patsnap.com By inhibiting these enzymes, it further compromises the microorganism's ability to survive and replicate. patsnap.com The saccharin moiety has also been specifically implicated in disrupting iron and sulfur metabolism in some bacteria, pathways that are essential for survival. news-medical.net Furthermore, studies have indicated that saccharin can interfere with DNA replication dynamics in bacteria. news-medical.netembopress.org While the primary lethal action appears to be membrane disruption, this interference with DNA synthesis adds another layer to its antimicrobial activity, inhibiting cell division and leading to altered DNA synthesis dynamics. embopress.orgbrunel.ac.uk
Interactive Data Table: Effects of this compound Components on Microbial Cells
| Component | Primary Target | Mechanism of Action | Observed Effects |
| Octenidine | Cell Membrane | Electrostatic binding, insertion into lipid bilayer, membrane disruption. nih.govpatsnap.comnih.gov | Increased membrane permeability, leakage of cellular contents, cell death. patsnap.commdpi.comresearchgate.net |
| Saccharin | Cell Envelope, Intracellular Processes | Induction of membrane bulges, interference with DNA replication and metabolic pathways. news-medical.netembopress.org | Cell filamentation, swelling, bulge-mediated lysis, disruption of iron/sulfur metabolism. news-medical.net |
Inhibition of Key Microbial Enzymes
Beyond the physical disruption of the cell membrane, this compound's components interfere with microbial viability by inhibiting key enzymes.
The octenidine moiety has been shown to inhibit the activity of essential microbial enzymes. patsnap.com Research indicates that it attacks enzymatic systems within the microbial cell wall. mdpi.com Specifically, octenidine hydrochloride has demonstrated a dose-dependent inhibitory action on bacterial proteases. plos.orgplos.org In laboratory studies, it achieved statistically significant reductions in protease activity from several pathogenic bacteria. plos.orgplos.org This antiprotease activity suggests a mechanism that extends beyond simple membrane disruption to the direct incapacitation of enzymes crucial for microbial survival and virulence.
Saccharin has also been found to inhibit microbial enzymes. Early research on Streptococcus mutans revealed that saccharin could inhibit glycolytic enzymes in cell-free extracts, suggesting an interference with the central carbon metabolism of these bacteria. dergisi.org
The table below summarizes research findings on the enzymatic inhibition by the components of this compound.
| Component | Enzyme Class | Specific Enzymes/Source | Observed Effect |
| Octenidine | Proteases | Bacterial proteases from Pseudomonas aeruginosa, Staphylococcus aureus, Serratia marcescens, Serratia liquefaciens | Statistically significant reduction in protease activity at the highest tested concentrations. plos.orgplos.org |
| Proteases | Trypsin (Bovine, as a model) | IC₅₀ of 3.07 µg/mL. plos.org | |
| Saccharin | Glycolytic Enzymes | Enzymes from Streptococcus mutans | Inhibition observed in cell-free extracts. dergisi.org |
Comprehensive Analysis of Octenidine Saccharin S Antimicrobial Spectrum in Preclinical Models
Broad-Spectrum Efficacy Against Gram-Positive Bacteria
Octenidine (B1677106) has demonstrated significant antimicrobial activity against Gram-positive bacteria, which are common culprits in various infections. mdpi.comrde.acnih.govrde.acgoogleapis.comnih.govncats.io Its efficacy is attributed to its ability to disrupt the cell walls and membranes of these microorganisms. rde.acnih.govrde.acnih.gov
In Vitro Susceptibility Profiling (MIC/MBC Studies)
In vitro studies are crucial for determining the minimum concentration of an antimicrobial agent required to inhibit (Minimum Inhibitory Concentration, MIC) or kill (Minimum Bactericidal Concentration, MBC) a specific microorganism.
Studies have shown that octenidine is effective against various Gram-positive bacteria. For instance, the MIC of octenidine dihydrochloride (B599025) against Staphylococcus epidermidis has been reported to be 0.0125%. rde.acnih.govnih.gov In comparison, the MIC for chlorhexidine (B1668724) was 0.05% and for sodium hypochlorite (B82951) was 0.25% against the same bacterium. rde.acnih.govnih.gov Another study reported a low MIC value of 1 ppm for octenidine hydrochloride against Staphylococcus aureus. atamankimya.com
Research on a series of saccharin-tetrazolyl and -thiadiazolyl analogs revealed strong antimicrobial activities against four Gram-positive strains, with MIC and MBC values ranging from 0.98 to 125 µg/mL in an acidic medium (pH 4.0). nih.gov Furthermore, saccharin (B28170) itself has been shown to inhibit the growth of Gram-positive pathogens like S. aureus. embopress.org
Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Octenidine Compounds
| Bacterium | Compound | MIC | MBC | Reference |
|---|---|---|---|---|
| Staphylococcus epidermidis | Octenidine dihydrochloride | 0.0125% | - | rde.acnih.govnih.gov |
| Staphylococcus aureus | Octenidine hydrochloride | 1 ppm | - | atamankimya.com |
| Gram-positive strains | Saccharin-tetrazolyl and -thiadiazolyl analogs | 0.98 - 125 µg/mL | 0.98 - 125 µg/mL | nih.gov |
| Staphylococcus aureus | Saccharin | - | - | embopress.org |
Ex Vivo Efficacy in Tissue Models
Information regarding the ex vivo efficacy of octenidine saccharin specifically in tissue models against Gram-positive bacteria is limited in the provided search results. However, studies on octenidine dihydrochloride have demonstrated its effectiveness in reducing bacterial counts on mice wounds inoculated with methicillin-resistant Staphylococcus aureus (MRSA). chemsrc.com While not a direct study on this compound, this provides insight into the potential of the octenidine moiety in a tissue environment. Further research is needed to specifically evaluate this compound in ex vivo models.
Broad-Spectrum Efficacy Against Gram-Negative Bacteria
Octenidine has also shown potent activity against Gram-negative bacteria, which are known for their resilient outer membrane. mdpi.comrde.acnih.govrde.acgoogleapis.comnih.govncats.iochemsrc.com The mechanism of action involves the disruption of the outer membrane and subsequent damage to the cell envelope. nih.govnih.gov
In Vitro Susceptibility Profiling (MIC/MBC Studies)
In vitro studies have confirmed the efficacy of octenidine against a variety of Gram-negative pathogens. For instance, MIC values for octenidine against different strains of Escherichia coli and Pseudomonas aeruginosa have been documented. The MIC for wild-type E. coli was reported as 0.5 mg/L, while for various resistant strains, it ranged from 1.2 to 5 mg/L. chemsrc.com For P. aeruginosa, the MIC ranged from 2.5 to 40 mg/L depending on the strain. chemsrc.com
Saccharin has also demonstrated dose-dependent growth inhibitory effects against Gram-negative pathogens such as E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, and P. aeruginosa. embopress.org The IC50 values, the concentration causing 50% inhibition, ranged from 1.2% to 2.5% for these bacteria. embopress.org
Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to Octenidine and Saccharin
| Bacterium | Compound | MIC (mg/L) | Reference |
|---|---|---|---|
| Escherichia coli (WT) | Octenidine | 0.5 | chemsrc.com |
| Escherichia coli (CTX-M-1) | Octenidine | 2.5 | chemsrc.com |
| Escherichia coli (CTX-M-15) | Octenidine | 1.2 | chemsrc.com |
| Escherichia coli (NDM-1) | Octenidine | 5 | chemsrc.com |
| Pseudomonas aeruginosa (WT) | Octenidine | 2.5 | chemsrc.com |
| Pseudomonas aeruginosa (VIM-15) | Octenidine | 10 | chemsrc.com |
| Pseudomonas aeruginosa (PER-1) | Octenidine | 40 | chemsrc.com |
| Pseudomonas aeruginosa (VEB-1) | Octenidine | 40 | chemsrc.com |
| Pseudomonas aeruginosa (OprD) | Octenidine | 40 | chemsrc.com |
| Pseudomonas aeruginosa (VIM-2) | Octenidine | 40 | chemsrc.com |
| Escherichia coli, K. pneumoniae, A. baumannii, P. aeruginosa | Saccharin | IC50: 1.2-2.5% | embopress.org |
Ex Vivo Efficacy in Tissue Models
Similar to the data for Gram-positive bacteria, specific ex vivo tissue model studies for this compound against Gram-negative bacteria are not extensively detailed in the provided results. However, the demonstrated efficacy of saccharin when integrated into a hydrogel wound dressing in a porcine ex vivo wound model suggests its potential as a topical antimicrobial agent. embopress.org This indicates that the saccharin component of this compound could contribute to its effectiveness in a tissue-like environment.
Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans)
Octenidine has demonstrated significant antifungal activity, particularly against the pathogenic yeast Candida albicans. mdpi.commdpi.com This broadens its spectrum of antimicrobial action beyond bacteria.
Studies have shown that octenidine dihydrochloride exhibits strong antifungal effects against C. albicans. In one study, the mean MICs of mouthwashes containing octenidine dihydrochloride were between 0.09% and 0.1%, which corresponded to active compound concentrations of 0.5–0.9 µg/mL. researchgate.netmdpi.com Another study reported an even lower MIC of 1 µM (approximately 0.62 µg/mL) and a minimum fungicidal concentration (MFC) of 1 µM for octenidine dihydrochloride against C. albicans. nih.gov Some research has even reported MIC values as low as 0.002 µg/mL. mdpi.com
Furthermore, octenidine has been shown to inhibit the hyphal growth of C. albicans, a critical virulence factor, at concentrations of 3.125 μM or lower. mdpi.comnih.gov
**Table 3: Antifungal Activity of Octenidine Compounds against *Candida albicans***
| Compound | MIC | MFC | Reference |
|---|---|---|---|
| Octenidine dihydrochloride (in mouthwash) | 0.09–0.1% (product concentration) | - | researchgate.netmdpi.com |
| Octenidine dihydrochloride (active compound) | 0.5–0.9 µg/mL | - | researchgate.netmdpi.com |
| Octenidine dihydrochloride | 1 µM | 1 µM | nih.gov |
| Octenidine (in Octenisept) | 0.002 µg/mL | - | mdpi.com |
| Octenidine dihydrochloride (hyphal growth inhibition) | ≤ 3.125 µM | - | mdpi.comnih.gov |
Antiviral Properties
Preclinical evidence indicates that octenidine possesses a broad-spectrum antimicrobial activity that extends to include several viral species. rde.ac The virucidal activity of octenidine has been noted in in-vitro preclinical studies, establishing its potential as a viral antagonist. thegildercompany.com While research specifically detailing the antiviral profile of the this compound salt is not extensively available, studies on octenidine dihydrochloride (OCT) confirm its effect against various viruses. This broad-spectrum action is a key attribute of the compound, suggesting its utility in scenarios requiring wide-ranging antimicrobial coverage. rde.ac The mechanism of its antiviral action is associated with its surfactant properties, which disrupt the viral envelope and integrity.
Table 1: Summary of Preclinical Antiviral Activity of Octenidine
| Attribute | Finding | Source(s) |
|---|---|---|
| Spectrum | Exhibits broad-spectrum antimicrobial effects that include several viral species. | rde.ac |
| Activity | Confirmed virucidal activity in preclinical in-vitro models. | thegildercompany.com |
| Mechanism | Believed to interfere with viral cell walls and membranes. | rde.ac |
Comparative Efficacy of this compound with Other Antiseptics in Preclinical Settings
Preclinical studies have consistently demonstrated the high efficacy of octenidine, often showing it to be comparable or superior to other commonly used antiseptics. The majority of this research has been conducted using octenidine dihydrochloride (OCT).
Comparison with Chlorhexidine (CHX) Octenidine has shown potent antimicrobial effects when compared to chlorhexidine, which is often considered a gold standard antiseptic. actascientific.com In vitro, the antimicrobial potency of octenidine is reported to be three to ten times greater than that of CHX. actascientific.com Studies evaluating its efficacy in dental applications found that 0.1% octenidine inhibited plaque formation to an extent that was either equal to or greater than chlorhexidine gluconate. researchgate.net
In specific microbiological studies, octenidine demonstrated superior or comparable efficacy at lower concentrations. For instance, the minimum inhibitory concentration (MIC) required to inhibit Staphylococcus epidermidis was 0.0125% for OCT, whereas it was 0.05% for CHX. rde.ac Similarly, against Enterococcus faecalis, octenidine-based treatments were more effective in reducing bacterial viability than CHX. researchgate.net In a study comparing oral antiseptics, octenidine showed antimicrobial activity comparable to chlorhexidine but was more active at lower concentrations. nih.gov A 0.1% OCT solution was found to be as effective as a 2.0% CHX solution in eliminating E. faecalis within a 3-minute contact time. researchgate.net
Comparison with Povidone-Iodine (PVP-I) When evaluated against povidone-iodine for skin disinfection in a preclinical neonatal model, octenidine demonstrated comparable efficacy. scispace.compaediatricaindonesiana.org A study measuring the reduction in bacterial colony-forming units (CFU) on the skin found a mean reduction of 97.52% for octenidine and 97.54% for 10% povidone-iodine, indicating no significant statistical difference in their immediate antimicrobial effect. scispace.compaediatricaindonesiana.orgresearchgate.net
Comparison with Sodium Hypochlorite (NaOCl) In the context of endodontic disinfection, octenidine has been compared with sodium hypochlorite. A study on dentin blocks infected with S. epidermidis showed that 0.1% OCT achieved complete elimination of the bacteria, an effect comparable to that of 3% NaOCl. rde.ac Notably, the MIC for octenidine was significantly lower at 0.0125% compared to 0.25% for NaOCl, highlighting its potency at much lower concentrations. rde.ac
Table 2: Comparative Efficacy of Octenidine with Other Antiseptics in Preclinical Models
| Antiseptic | Organism/Model | Key Finding | Source(s) |
|---|---|---|---|
| Chlorhexidine (CHX) | General (in vitro) | 3-10 times more potent than CHX. | actascientific.com |
| S. epidermidis | MIC: 0.0125% (OCT) vs. 0.05% (CHX). | rde.ac | |
| E. faecalis | OCT showed more favorable results in reducing viability. | researchgate.net | |
| Oral Microorganisms | Comparable activity to CHX, but more active at lower concentrations. | nih.gov | |
| Povidone-Iodine (PVP-I) | Skin flora | Mean CFU Reduction: 97.52% (OCT) vs. 97.54% (PVP-I). | scispace.compaediatricaindonesiana.orgresearchgate.net |
| Sodium Hypochlorite (NaOCl) | S. epidermidis | 0.1% OCT comparable to 3% NaOCl in bacterial elimination. | rde.ac |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Octenidine dihydrochloride |
| Chlorhexidine |
| Chlorhexidine gluconate |
| Povidone-iodine |
| Sodium hypochlorite |
| Alcohol |
Investigation of Octenidine Saccharin S Anti Biofilm Properties and Biofilm Eradication
Inhibition of De Novo Biofilm Formation
Both components of octenidine (B1677106) saccharin (B28170) have demonstrated the ability to prevent the initial formation of biofilms, a critical step in many chronic infections.
Studies on the octenidine component, often in the form of octenidine dihydrochloride (B599025) (ODH), show it significantly reduces biofilm formation in situ. nih.gov In an oral cavity model, resin composites containing ODH markedly inhibited biofilm development compared to controls. nih.gov Similarly, octenidine has been shown to prevent biofilm formation by uropathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis in a concentration-dependent manner. mdpi.com Research on the saccharin component also reveals significant anti-biofilm properties. ncats.iogoogle.com Saccharin has been observed to inhibit de novo biofilm formation in notorious biofilm-forming pathogens such as Acinetobacter baumannii and P. aeruginosa. ncats.io This inhibitory effect is dose-dependent. ncats.io
The prevention of biofilm formation by octenidine saccharin is linked to its influence on bacterial gene expression. The compound is known to inhibit the expression of genes responsible for biofilm formation. medchemexpress.com This action disrupts the genetic pathways that bacteria use to initiate and build the biofilm structure. For instance, studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that octenidine can inhibit the expression of its biofilm genes by nearly 100%. affygility.com While specific studies on saccharin's impact on biofilm gene expression are less detailed, its ability to disrupt various virulence-associated phenotypes suggests an underlying effect on gene regulation. ncats.ioCurrent time information in Bangalore, IN.
The initial attachment of microbial cells to a surface is a prerequisite for biofilm formation. The components of this compound interfere with this crucial step. Saccharin has been shown to disrupt key phenotypes linked to host colonization, such as motility, which is essential for bacteria to reach and adhere to surfaces. ncats.ioCurrent time information in Bangalore, IN. For example, saccharin has an inhibitory, dose-dependent effect on the twitching motility of A. baumannii, a behavior mediated by type IV pili that are vital for both movement and adhesion. ncats.io The cationic nature of the octenidine molecule allows it to interact with and disrupt bacterial membranes, which can interfere with the surface structures required for adhesion. medchemexpress.com
Disruption and Eradication of Mature Biofilms
Beyond preventing new biofilms, this compound's components are effective in breaking down and eliminating pre-existing, mature biofilms. ncats.ioebi.ac.uk
A single application of octenidine has been shown to cause substantial disruption to 48-hour mature biofilms formed in the oral cavity. ebi.ac.uk Studies on Candida albicans, a fungal pathogen, demonstrated that octenidine not only inhibits biofilm formation but also effectively eradicates mature biofilms. nih.gov Saccharin has also proven capable of disrupting established biofilms. ncats.iogoogle.com This makes it a potential agent for treating chronic infections where biofilms are already well-established. ncats.io
The efficacy of octenidine and saccharin has been evaluated against biofilms formed by a single microbial species.
Octenidine has demonstrated high efficacy against single-species biofilms of significant pathogens. It can suppress biofilm formation by S. aureus strains and is effective against biofilms formed on medical implants. nih.gov In studies using Candida albicans, octenidine mouthwashes showed the most substantial effect in reducing biofilm, achieving a destruction level of 47% to 51.1%. cambridgemedia.com.au Research on saccharin showed it could disrupt mature biofilms of A. baumannii and P. aeruginosa. ncats.io A treatment with 8% saccharin resulted in a 30% reduction in A. baumannii biofilm biomass and an 81% reduction in P. aeruginosa biofilm biomass. ncats.io
| Compound | Microorganism | Biofilm Reduction | Source |
|---|---|---|---|
| Octenidine | Candida albicans | 47% - 51.1% destruction | cambridgemedia.com.au |
| Saccharin (8%) | Acinetobacter baumannii | 30% biomass reduction | ncats.io |
| Saccharin (8%) | Pseudomonas aeruginosa | 81% biomass reduction | ncats.io |
Infections often involve complex communities of multiple microbial species. The components of this compound have also been tested against these more complex polymicrobial biofilms.
Dental biofilms are inherently complex and multispecies. ebi.ac.uk Studies have shown that octenidine rinses can disrupt these mature, preexisting polymicrobial biofilms formed by healthy individuals in situ. ebi.ac.uk Saccharin has also demonstrated the ability to inhibit and disrupt polymicrobial biofilms. ncats.iogoogle.com In one study, saccharin caused a significant reduction in biofilm formation in mixed cultures containing P. aeruginosa, A. baumannii, and S. aureus. ncats.io This capability is crucial, as polymicrobial biofilms are often more resistant to treatment than single-species biofilms. ncats.io
Mechanism of Biofilm Disruption by this compound
The mechanism by which this compound disrupts biofilms is multifaceted, stemming from the distinct actions of its two components on microbial cells and the biofilm matrix.
Saccharin's mechanism involves compromising the stability of the bacterial cell envelope, leading to bulge-mediated cell lysis. ncats.iogoogle.com It disrupts key processes linked to host colonization and can increase the permeability of the cell envelope. ncats.io The extracellular polymeric substance (EPS) matrix, which protects biofilm-dwelling bacteria, is a primary target. Many antimicrobial agents fail because the EPS acts as a protective shield. However, agents like octenidine and saccharin that can disrupt cell envelopes can weaken the biofilm from within.
| Component | Mechanism of Action | Source |
|---|---|---|
| Octenidine | Interacts with and disrupts bacterial/fungal cell membranes; Impedes ergosterol (B1671047) biosynthesis; Induces reactive oxygen species (ROS). | medchemexpress.comnih.gov |
| Saccharin | Disrupts cell envelope stability leading to bulge-mediated cell lysis; Increases cell envelope permeability. | ncats.iogoogle.com |
Preclinical Models for Biofilm Efficacy Assessment
The evaluation of this compound's anti-biofilm capabilities relies on various preclinical models designed to simulate clinical conditions. While the compound of interest is this compound, detailed published research on its efficacy in specific biofilm models has largely been conducted using Octenidine dihydrochloride (ODH or OCT). ncats.io As both compounds share the same active moiety, the octenidine cation, these studies provide critical insight into the molecule's potent anti-biofilm and biofilm-eradicating properties. The data from these models are essential for understanding its potential applications in settings such as dentistry and wound care.
In Situ Dental Models
In situ models offer a crucial bridge between controlled laboratory (in vitro) experiments and human clinical trials. These models involve forming biofilms on surfaces placed directly within the oral cavity of volunteers, providing a realistic environment with natural salivary flow, temperature, and microbial diversity.
An exploratory in situ crossover study evaluated the effects of octenidine on dental biofilm formation and disruption. medchemexpress.com Healthy volunteers wore acrylic splints containing enamel specimens, which were exposed to the oral environment. The results demonstrated that rinsing with an octenidine solution significantly reduced biofilm formation and bacterial vitality compared to a water control. medchemexpress.com Furthermore, the thickness of the biofilm was substantially decreased. medchemexpress.com When applied to a mature, 48-hour-old biofilm, a single octenidine rinse caused significant disruption. medchemexpress.com The study, utilizing fluorescence and transmission electron microscopy, concluded that octenidine rinses not only prevent biofilm formation but also effectively disrupt pre-existing mature biofilms. medchemexpress.com
Another in situ study investigated the impact of incorporating Octenidine dihydrochloride (ODH) into an experimental dental resin composite. medchemexpress.com Composite specimens with and without ODH were attached to splints and worn by healthy volunteers for three and seven days. Analysis by scanning electron microscopy (SEM) and fluorescence microscopy (FM) revealed that biofilm formation was significantly reduced on the ODH-containing samples at both time points compared to controls. medchemexpress.com The fluorescence microscopy also indicated lower viability of the residual biofilms on the ODH composites. medchemexpress.com
The table below summarizes findings from in situ dental biofilm studies.
| Model Type | Key Findings | Analytical Methods | Reference |
| Enamel Splints | Significantly reduced biofilm formation and bacterial vitality. Disrupted mature 48-hour biofilms. | Fluorescence Microscopy, Transmission Electron Microscopy | medchemexpress.com |
| Composite Resin Splints | Significantly reduced biofilm formation after 3 and 7 days. Reduced viability of remaining biofilm. | Scanning Electron Microscopy (SEM), Fluorescence Microscopy (FM) | medchemexpress.com |
Wound Models
Chronic wounds are frequently complicated by the presence of robust bacterial biofilms, which impair healing. chemsrc.comkegg.jp Preclinical wound models are therefore vital for assessing the efficacy of anti-biofilm agents. Human-based in vitro biofilm models, which aim to closely mimic the wound microenvironment, have been particularly informative.
One such model is the complex in-vitro human plasma biofilm model (hpBIOM). oup.comresearchgate.net Studies using this model have compared the efficacy of various antiseptics against biofilms of common wound pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (including MRSA). In this complex, protein-rich environment, octenidine (as a solution of 0.1% octenidine-dihydrochloride/phenoxyethanol, OCT/PE) demonstrated significant biofilm reduction within 72 hours. oup.comresearchgate.net When the volume of the antiseptic was increased, OCT/PE was able to completely eradicate both P. aeruginosa and MRSA biofilms after 72 hours. oup.com Scanning electron microscopy confirmed these findings, showing that after 24 hours of treatment, the biofilm surface was deranged and "broken-open," allowing for deeper penetration of the antiseptic. oup.com
In a mouse model of a full-thickness wound infected with methicillin-resistant Staphylococcus aureus (MRSA), octenidine treatment was shown to accelerate healing. medchemexpress.com It significantly reduced the bacterial counts on the wounds by more than 3.6 log cfu/g compared to the control group. Histological analysis revealed a lower burden of inflammatory cells and more mature collagen in the octenidine-treated wounds. medchemexpress.com Crucially, the treatment inhibited the expression of MRSA biofilm-associated genes by nearly 100%. medchemexpress.com
The table below presents data from wound biofilm model studies.
| Model Type | Pathogen(s) | Key Findings | Reference |
| Human Plasma Biofilm Model (hpBIOM) | P. aeruginosa, S. aureus, MRSA | Significant biofilm reduction in 72h. Complete eradication of P. aeruginosa and MRSA biofilms with increased volume and exposure. | oup.comresearchgate.net |
| Mouse Infected Wound Model | MRSA | Reduced bacterial counts >3.6 log cfu/g. Inhibited expression of biofilm genes by ~100%. Accelerated healing. | medchemexpress.com |
| Ex Vivo Porcine Skin Model | A. baumannii, P. aeruginosa | Saccharin, integrated into a hydrogel dressing, showed potent antimicrobial activity. |
In Vitro Material Surfaces
The ability of microorganisms to form biofilms on various material surfaces is a major cause of device-related infections and contaminations. In vitro tests on different surfaces are used to evaluate an antiseptic's ability to prevent biofilm formation and eradicate established biofilms. These surfaces often include polystyrene (used in microtiter plates), stainless steel, and materials used for medical devices like catheters.
One study investigated the efficacy of octenidine hydrochloride (OH) against staphylococcal biofilms on polystyrene plates, stainless steel coupons, and urinary catheters. The research included S. aureus, MRSA, and vancomycin-resistant S. aureus (VRSA). The results showed that OH was effective in both inhibiting biofilm formation and inactivating fully-formed biofilms on all tested surfaces, even in the presence of serum protein. Confocal microscopy visually confirmed the results, revealing dead cells and a disrupted biofilm architecture in the OH-treated samples compared to the thick, intact live biofilms in the controls.
The anti-biofilm activity of octenidine has also been tested on materials used in dental and medical applications. A study on bacterial cellulose (B213188) (BC) materials impregnated with octenidine dihydrochloride showed high antimicrobial activity for up to 7 days. The modified BC materials achieved a reduction of biofilm cells of S. aureus and P. aeruginosa by 69-93%. Another study assessed the anti-biofilm efficacy of various mouthwashes against Candida albicans biofilms formed on polystyrene plates. The mouthwashes containing octenidine demonstrated the most substantial biofilm reduction, achieving a 47–51.1% decrease in biofilm biomass.
Research on saccharin has also demonstrated its ability to inhibit de novo biofilm formation. ncats.io In a study using polystyrene surfaces, saccharin showed a 97.5% reduction in Acinetobacter baumannii biofilm formation and a 91.7% reduction for Pseudomonas aeruginosa. It was also capable of disrupting mature biofilms of these pathogens.
The table below summarizes findings from in vitro material surface studies.
| Material Surface | Pathogen(s) | Key Findings | Reference |
| Polystyrene, Stainless Steel, Urinary Catheters | S. aureus, MRSA, VRSA | Inhibited biofilm formation and rapidly inactivated pre-formed biofilms. | |
| Bacterial Cellulose Dressing | S. aureus, P. aeruginosa | 69-93% reduction in biofilm cells over 7 days. | |
| Polystyrene Plates | C. albicans | 47–51.1% reduction in biofilm biomass by OCT-containing mouthwash. | |
| Polystyrene Plates | A. baumannii, P. aeruginosa | Saccharin inhibited biofilm formation by 91.7-97.5% and disrupted mature biofilms. |
Studies on Microbial Resistance and Adaptation to Octenidine Saccharin
Evaluation of Resistance Development Potential under Sub-inhibitory Exposure
The development of microbial resistance to the active component, octenidine (B1677106), is generally considered unlikely due to its rapid, non-specific mode of action, which involves the disruption of microbial cell membranes. nih.govncats.io This mechanism makes it a challenging target for bacteria to develop specific resistance mutations. Studies examining clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA), have shown that even strains harboring genes for multidrug resistance efflux pumps remain sensitive to low concentrations of octenidine. nih.gov
However, prolonged exposure to sub-inhibitory concentrations of biocides can create selective pressure, potentially leading to reduced susceptibility or tolerance. A study simulating a hospital sink trap environment investigated the long-term impact of low-dose exposure to a commercial product containing octenidine. This research demonstrated that such conditions could select for Pseudomonas aeruginosa, Citrobacter, and Enterobacter isolates that exhibited increased tolerance to the biocide. nih.gov This suggests that while stable, high-level resistance is not readily observed, environmental reservoirs with low biocide concentrations may foster the selection of more tolerant bacterial populations. nih.gov The saccharin (B28170) component has also been identified as a novel antimicrobial agent that can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. sciencealert.combrunel.ac.uk Its mechanism involves breaking the bacterial cell wall, causing cell distortion and lysis, which adds another layer of complexity to resistance development. sciencealert.combrunel.ac.uk
Table 1: Summary of Findings on Resistance Potential
| Organism/System | Exposure Conditions | Key Findings | Reference(s) |
|---|---|---|---|
| Clinical MRSA isolates | Standard susceptibility testing | Remained completely sensitive to low octenidine concentrations, even with MDR efflux pump genes. | nih.gov |
| Hospital sink trap model (P. aeruginosa, Citrobacter spp., Enterobacter spp.) | Prolonged, low-dose octenidine exposure | Selection for isolates with increased biocide tolerance and mutations in efflux pump regulators. | nih.gov |
Analysis of Microbial Adaptation Mechanisms to Octenidine Saccharin Stress
Microbial adaptation to chemical stressors is a universal survival strategy involving gradual modifications to enhance tolerance. frontiersin.org In the context of this compound, adaptation would primarily involve mechanisms to counteract the dual threats posed by its components. The octenidine cation exerts its effect by interacting with and disrupting the bacterial cell membrane. nih.govnih.gov Therefore, adaptive responses would likely involve alterations to the cell envelope. This can include changes in membrane lipid composition to reduce the binding or disruptive efficacy of the cationic surfactant. nih.gov
The saccharin anion has been shown to disrupt cell envelope stability, inhibit cell division leading to filamentation, and interfere with DNA synthesis, ultimately causing cell lysis through the formation of bulges. embopress.orgbrunel.ac.uk Microorganisms can adapt to environmental stress through various mechanisms, including genetic mutations, horizontal gene transfer, and altering physiological pathways to cope with the stressor. researchgate.netmdpi.com Adaptation to saccharin-induced stress could involve reinforcing the cell wall, upregulating DNA repair mechanisms, or altering metabolic pathways to mitigate its effects. embopress.orgbrunel.ac.uk The process of adaptation can lead to cross-tolerance, where tolerance to one stressor confers tolerance to others. frontiersin.org
Table 2: Potential Microbial Adaptation Mechanisms
| Stressor Component | Primary Action | Potential Adaptation Mechanism(s) | Reference(s) |
|---|---|---|---|
| Octenidine | Disrupts cell membrane integrity. | - Alteration of cell membrane lipid composition.- Changes in cell surface charge.- Upregulation of stress response pathways. | nih.govnih.gov |
Investigation of Efflux Pump Involvement in Reduced Susceptibility
Efflux pumps are a primary mechanism for conferring resistance to a wide array of antimicrobial compounds by actively extruding them from the bacterial cell. nih.gov Several studies have implicated efflux pumps in reduced susceptibility to octenidine. In Acinetobacter baumannii, the overexpression of the Resistance-Nodulation-Division (RND)-type efflux pumps, specifically AdeABC and AdeIJK, has been shown to contribute to the survival of the bacteria when exposed to residual concentrations of octenidine. semanticscholar.org While this overexpression had a limited impact on the minimum inhibitory concentration (MIC), it significantly improved survival in time-kill assays. semanticscholar.org
Similarly, in Klebsiella pneumoniae, the Major Facilitator Superfamily (MFS) efflux pump SmvA was associated with increased resistance to multiple cationic biocides, including octenidine. frontiersin.org The involvement of efflux pumps is a critical factor in intrinsic tolerance and can be upregulated in response to environmental stressors, including long-term exposure to sub-lethal concentrations of biocides in settings like hospital sink traps. nih.govnih.gov
Table 3: Efflux Pumps Implicated in Reduced Susceptibility to Octenidine
| Efflux Pump Family | Specific Pump | Organism | Effect | Reference(s) |
|---|---|---|---|---|
| RND | AdeABC, AdeIJK | Acinetobacter baumannii | Contributes to survival and increased tolerance to octenidine. | semanticscholar.org |
Impact of Environmental Factors (e.g., inoculum density, media composition) on this compound Activity and Perceived Resistance
The observed efficacy of an antimicrobial agent can be significantly influenced by the experimental conditions under which it is tested. This can sometimes lead to results that are misinterpreted as reduced bacterial susceptibility or resistance. nih.gov For octenidine, its antimicrobial activity is strongly dependent on factors such as the bacterial concentration (inoculum density) and the composition of the testing medium. nih.gov
Studies on E. coli have demonstrated a clear inoculum effect, where a higher concentration of bacterial cells required a higher concentration of octenidine to achieve complete growth inhibition. nih.gov For instance, at an octenidine concentration of 1 mg/L, bacterial growth was completely abolished at an inoculum of 2 × 10⁷ cells/mL or less, but growth was observed at higher cell densities. nih.gov Furthermore, the solvent used to dissolve octenidine impacts its activity; more of the active substance was required when it was dissolved in phosphate (B84403) or Hepes buffers compared to water. nih.gov These findings highlight that environmental and experimental variables can mimic a resistant phenotype by altering the effective concentration of the antimicrobial available to interact with each bacterial cell. nih.gov Similarly, the presence of certain substances in the environment, such as those found in wastewater or complex media, can affect the stability and availability of saccharin. plymouth.ac.uknih.govresearchgate.net
Table 4: Influence of Experimental Conditions on Octenidine Activity against E. coli
| Condition | Octenidine Concentration | Observation | Interpretation | Reference(s) |
|---|---|---|---|---|
| Low Inoculum Density (≤2 × 10⁷ cells/mL) | 1 mg/L | Complete growth inhibition. | High efficacy at low cell density. | nih.gov |
| High Inoculum Density (≥4 × 10⁷ cells/mL) | 1 mg/L | Bacterial growth similar to control. | Reduced efficacy due to inoculum effect. | nih.gov |
| Solvent: Water | Varies | Baseline antimicrobial activity. | Standard condition. | nih.gov |
Re-sensitization of Multi-Drug Resistant Pathogens via this compound Combinatorial Approaches
A significant finding related to the saccharin component of this compound is its ability to act as a chemosensitizer, restoring the efficacy of conventional antibiotics against multi-drug resistant (MDR) pathogens. embopress.orgnews-medical.net Saccharin disrupts the stability of the bacterial cell envelope, making it more permeable. sciencealert.comembopress.orgbrunel.ac.uk This disruption facilitates greater penetration of antibiotics into the bacterial cell, thereby overwhelming the pathogen's native resistance mechanisms, such as efflux pumps or enzymatic degradation. brunel.ac.ukembopress.orgnews-medical.net
This effect has been demonstrated in MDR Acinetobacter baumannii, where saccharin re-sensitized the bacteria to frontline antibiotics. embopress.orgnews-medical.net By damaging the cell wall, saccharin allows antibiotics to bypass these defenses and reach their intracellular targets, effectively reversing the resistant phenotype. sciencealert.comtechnologynetworks.com This combinatorial approach holds potential for treating infections caused by high-priority pathogens that have become unresponsive to last-resort antibiotics. brunel.ac.ukembopress.org Similar chemosensitizing effects have been noted with other artificial sweeteners like acesulfame-K, which can re-sensitize A. baumannii to carbapenems. embopress.org
Table 5: Saccharin-Mediated Re-sensitization of MDR Pathogens
| MDR Pathogen | Antibiotic Class | Mechanism of Re-sensitization | Outcome | Reference(s) |
|---|---|---|---|---|
| Acinetobacter baumannii | Carbapenems (e.g., Meropenem) | Disruption of the cell envelope, leading to increased antibiotic penetration. | Overcomes native resistance mechanisms; restores antibiotic efficacy. | embopress.orgnews-medical.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acesulfame-K |
| Carbenicillin |
| Carbapenems |
| Chlorhexidine (B1668724) |
| Citrobacter |
| Doxycycline |
| Enterobacter |
| Escherichia coli |
| Glucoprotamin |
| Hepes |
| Klebsiella pneumoniae |
| Meropenem |
| Methicillin-resistant Staphylococcus aureus (MRSA) |
| Octenidine |
| This compound |
| Phenoxyethanol |
| Polymyxin B |
| Pseudomonas aeruginosa |
| Saccharin |
| Staphylococcus aureus |
Advanced Formulation and Delivery Systems for Octenidine Saccharin
Polymeric and Nanoparticle-Based Delivery Systems for Controlled Release
To achieve a sustained and controlled release of octenidine (B1677106) saccharin (B28170), researchers are exploring the use of polymeric and nanoparticle-based systems. These carriers can shield the compound, enhance its solubility, and direct it to specific locations.
Bacterial nanocellulose (BNC) is a biocompatible material being explored for drug delivery. morressier.com Hybrid systems that combine BNC with thermo-responsive block-copolymers like Poloxamers have been developed to achieve extended release of octenidine. morressier.comnih.gov One study aimed to create a BNC-based system that could prolong the retention of the antiseptic for up to one week, while also improving mechanical and antimicrobial properties. researchgate.net By incorporating Poloxamers 338 and 407, which form micelles and gels, a delayed release of octenidine was successfully achieved. nih.gov This modification also resulted in superior material characteristics, such as high stability under compression and significant water-binding capacity. nih.govresearchgate.net Importantly, the antimicrobial effectiveness of octenidine against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa was not diminished by the inclusion of Poloxamers. morressier.comnih.gov Such systems show promise for applications like long-term dermal wound treatments. researchgate.net
| Delivery System Component | Key Finding | Observed Benefit | Source |
|---|---|---|---|
| Bacterial Nanocellulose (BNC) | Serves as the primary matrix for the delivery system. | High biocompatibility and structural support. | researchgate.net |
| Poloxamers 338 & 407 | Incorporated as micelles and gels to modify the BNC matrix. | Achieved a retarded octenidine release for up to one week. | nih.gov |
| Octenidine | The active antiseptic agent loaded into the hybrid system. | Antimicrobial activity against S. aureus and P. aeruginosa was fully maintained. | morressier.comnih.gov |
| Complete Hybrid System | Demonstrated excellent biocompatibility in preclinical models. | Enhanced compression stability and water-binding capacity, suitable for wound dressings. | nih.govresearchgate.net |
Nanocarriers derived from natural polysaccharides are recognized as ideal candidates for novel drug delivery systems due to their biocompatibility, biodegradability, and low immunogenicity. nih.gov These polymers, including chitosan (B1678972) and alginate, can be formulated into various nano-sized carriers such as nanoparticles, nanoemulsions, and nanogels to encapsulate therapeutic agents. nih.govmdpi.com Polysaccharide-based nanocarriers offer synergistic benefits, combining the inherent advantages of the biopolymers with the features of nanoformulations, which include enhanced bioavailability, controlled release kinetics, and a longer half-life for the encapsulated drug. mdpi.com The ultra-small and tunable size of these nanoparticles allows for the protective encapsulation of active compounds. mdpi.com Research has demonstrated that polysaccharide nanoparticles can be designed to be pH-sensitive, allowing for targeted drug release in specific environments, such as the simulated intestinal fluid. nih.gov This approach holds significant promise for improving the delivery of compounds like octenidine saccharin in various therapeutic applications. mdpi.comnih.gov
Integration of this compound into Biomedical Materials and Devices
Incorporating this compound into biomedical materials is a key strategy for creating devices with inherent antimicrobial properties, thereby mitigating the risk of infections.
This approach has been investigated in dental composites . The failure of composite resins is often due to secondary caries or fracture, highlighting the need for restorative materials with antibacterial activity. oamjms.eu Studies have been conducted where octenidine dihydrochloride (B599025), a salt of octenidine, was incorporated into an experimental flowable resin composite at concentrations of 1% and 1.5% by weight. oamjms.eusemanticscholar.org The results indicated that while the inclusion of the antibacterial agent led to a statistically significant difference in the degree of conversion—a key parameter for the material's physical and mechanical properties—the values remained within the acceptable range for dental applications. oamjms.eusemanticscholar.org
Hydrogels are another class of materials benefiting from the integration of antimicrobial agents. nih.gov Known for their high water content, biocompatibility, and soft texture that can mimic natural tissue, hydrogels are used extensively in biomedical applications such as wound dressings and drug delivery systems. nih.govresearchgate.net Their ability to adhere to mucosa and provide localized, controlled release makes them ideal for treating oral conditions and supporting tissue regeneration. nih.gov The incorporation of antimicrobial compounds like this compound into hydrogel scaffolds can enhance their function in applications such as periodontal therapies and infection control. nih.govresearchgate.net
| Group | Description | Mean DC Value | Source |
|---|---|---|---|
| Group I (Control) | Commercial flowable composite (Herculite Ultra Flowable) | 70.37 | oamjms.eusemanticscholar.org |
| Group II | Experimental flowable composite without antibacterial agent | Lower than Group I | oamjms.eusemanticscholar.org |
| Group III | Experimental composite with 1% wt. OCT | Lower than Group II | oamjms.eusemanticscholar.org |
| Group IV | Experimental composite with 1.5% wt. OCT | 48.7 (Lowest mean value) | oamjms.eusemanticscholar.org |
Pharmacological Strategies for Optimized Topical Delivery in Preclinical Applications
Optimizing the topical delivery of antimicrobial agents is essential for enhancing their effectiveness in preclinical settings. Topical percutaneous drug delivery has emerged as a novel strategy that offers targeted delivery to tissues. nih.govmdpi.com This approach enables the non-invasive pharmacological modulation of underlying structures. nih.gov The success of topical delivery is critically dependent on factors such as site-specific anatomy, the permeability of the skin, and the precise location of the disease. nih.gov
Advanced formulation strategies are key to overcoming the barrier properties of the skin. These can include the use of physical stimuli like electric fields or ultrasound to transiently disrupt the skin barrier or the development of sophisticated nanocarriers. mdpi.com For ocular applications, preclinical and clinical studies have supported the unique permeability of areas like the eyelid for sustained drug release. nih.gov While topical delivery to the posterior segment of the eye remains a significant challenge, multiple reports have demonstrated its feasibility in small animal models for both small and large molecules. nih.gov The successful translation of these preclinical findings to human applications requires careful selection of animal models with relevant anatomy and physiology. nih.gov These pharmacological strategies hold potential for optimizing the delivery of this compound for various topical indications.
Biocompatibility and Interactions with Host Cells in Preclinical Research
In Vitro Cytotoxicity Assessment on Mammalian Cells (e.g., fibroblasts, keratinocytes)
The in vitro cytotoxicity of octenidine (B1677106) has been evaluated on various mammalian cell lines, with a particular focus on cells relevant to wound healing and oral hygiene, such as fibroblasts and keratinocytes. These studies are crucial for understanding the compound's potential to harm the very cells involved in tissue repair.
Research has shown that the cytotoxic effects of octenidine-containing mouth rinses on both gingival fibroblasts and epithelial cells are dependent on the duration of contact. nih.govresearchgate.net In comparative studies, octenidine has demonstrated a lower cytotoxic effect on fibroblasts compared to other established antiseptic agents like chlorhexidine (B1668724) (CHX). nih.govresearchgate.net Specifically, octenidine showed less impact on the metabolic activity of fibroblasts. nih.govresearchgate.net When assessing cell numbers, octenidine also exhibited a less detrimental effect, particularly on epithelial cells after a 15-minute exposure, as compared to CHX. nih.govresearchgate.net Furthermore, in terms of cell viability, octenidine showed favorable results for fibroblasts. nih.govresearchgate.net
A study comparing various oral antiseptics found that a 0.2% chlorhexidine solution had the highest cytotoxicity on human gingival fibroblasts at all tested durations and doses. aksaray.edu.tr In contrast, octenidine has been noted for its low cytotoxic potential towards host cells, with a biocompatibility index greater than 1, indicating good microbicidal efficacy and tolerability in vitro against mouse fibroblasts. mdpi.com Another study highlighted that octenidine exhibited less cytotoxic effects on gingival fibroblasts and epithelial cells, especially on epithelial cells, when compared to other mouth rinses. atamankimya.com
The table below summarizes the comparative cytotoxicity of different oral antiseptics on Human Gingival Fibroblasts (HGFs), illustrating the relative safety of octenidine-based formulations.
Interactive Data Table: Comparative Cytotoxicity of Oral Antiseptics on Human Gingival Fibroblasts
| Antiseptic Agent | Concentration | Exposure Time | Cell Viability (%) | Cytotoxicity Level |
| Octenidine (OCT) | Not Specified | 1, 5, 15 min | Higher than CHX | Low |
| Chlorhexidine (CHX) | 0.2% | 30 sec (12.5% dose) | 35.19 | High |
| Listerine (LIS) | Not Specified | 1, 5, 15 min | Lower than OCT | High |
| Meridol (MER) | Not Specified | 1, 5, 15 min | Lower than OCT | High |
| Betaisodona (BET) | Not Specified | 1, 5, 15 min | Similar to OCT | Low |
It is important to note that while octenidine dihydrochloride (B599025) has shown low cytotoxic potential, the saccharin (B28170) salt form, octenidine saccharin, is expected to exhibit a similar or potentially improved biocompatibility profile due to the nature of the saccharinate counter-ion. However, direct comparative studies on the cytotoxicity of this compound versus octenidine dihydrochloride on fibroblasts and keratinocytes are not extensively available in the provided search results.
Interaction with Tissue Models (e.g., ex vivo wound models)
Ex vivo wound models provide a valuable platform for assessing the effects of therapeutic agents in a setting that more closely mimics the in vivo environment. Studies utilizing ex vivo human skin wound models have provided significant insights into the action of octenidine.
Research on an octenidine-containing hydrogel applied to a superficial wound model created by tape stripping of ex vivo human skin revealed significant effects on tissue regeneration. atamanchemicals.comnih.gov Analysis of the protein profiles of the wounded skin biopsies showed that octenidine treatment led to significantly lower levels of key proteins involved in tissue remodeling and re-epithelialization, such as pro-inflammatory cytokines and matrix metalloproteinases (MMPs). atamanchemicals.comnih.gov
In a study using an in vitro wound model with S. aureus, povidone-iodine (PVP-I) was found to be the most effective, followed by octenidine and polyhexanide (PHMB). kikgel.com.pl However, in a biofilm model with P. aeruginosa, octenidine demonstrated superior efficacy over PVP-I. kikgel.com.pl These findings highlight that the effectiveness of an antiseptic can be dependent on the specific microbial challenge and the model system used.
The table below summarizes the effects of octenidine on key protein markers in an ex vivo human skin wound model.
Interactive Data Table: Effect of Octenidine on Protein Markers in an Ex Vivo Human Skin Wound Model
| Protein Marker | Function | Effect of Octenidine Treatment |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Significantly lower levels |
| Interleukin-8 (IL-8) | Pro-inflammatory cytokine | Significantly lower levels |
| Matrix Metalloproteinase-1 (MMP-1) | Tissue remodeling | Significantly lower levels |
| Matrix Metalloproteinase-2 (MMP-2) | Tissue remodeling | Significantly lower levels |
| Matrix Metalloproteinase-3 (MMP-3) | Tissue remodeling | Significantly lower levels |
| Matrix Metalloproteinase-9 (MMP-9) | Tissue remodeling | Significantly lower levels |
These findings from ex vivo models suggest that octenidine not only has antimicrobial properties but also actively modulates the wound healing environment at a molecular level.
Modulation of Host Inflammatory Responses in Preclinical Contexts
Preclinical studies have shown that octenidine possesses anti-inflammatory properties. In an ex vivo human skin model, an octenidine-containing hydrogel significantly inhibited the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in wounded skin. nih.govvetmeduni.ac.at Furthermore, octenidine treatment led to a reduction in the levels and enzymatic activity of several matrix metalloproteinases (MMPs), which are known to be elevated in chronic, slowly healing wounds. nih.govvetmeduni.ac.at This dual action of inhibiting pro-inflammatory cytokines and MMPs suggests a positive influence on the wound healing process.
The saccharin component of this compound may also play a role in modulating inflammation. Some studies have suggested that saccharin can alter the gut microbiota, which in turn may influence host inflammatory responses. nih.gov For instance, saccharin has been observed to lead to elevated gene expression of inflammatory markers like iNOS and TNF-α in the liver of mice, potentially through its effects on the gut microbiome. nih.gov However, it is important to distinguish these systemic effects from the local application of this compound in a wound care or antiseptic context.
The modulation of the host inflammatory response is a key aspect of host modulation therapy (HMT), a strategy that aims to control the host's response to microbial challenge. nih.gov The anti-inflammatory properties of octenidine align with the goals of HMT, suggesting its potential to not only combat infection but also to create a more favorable environment for tissue repair. nih.gov
Environmental Fate and Ecotoxicological Considerations of Octenidine Saccharin Components
Environmental Occurrence and Distribution of Octenidine (B1677106) and Saccharin (B28170)
Saccharin has been widely detected as an emerging contaminant in various environmental compartments. plymouth.ac.uk Wastewater treatment plants (WWTPs) are considered a major source of saccharin discharge into environmental waters. plymouth.ac.uk Its presence has been confirmed in municipal wastewater, surface water, groundwater, and even potable water. plymouth.ac.uk Concentrations of saccharin in WWTP influents vary geographically, with reported ranges of 9.3–389.0 μg/L in Asia, 1.9–25.1 μg/L in North America, and 7.1–18.0 μg/L in Europe. plymouth.ac.uk Saccharin has also been detected in groundwater, which can be attributed to the use of sludge as fertilizer, leaks in sewer systems, and the degradation of certain herbicides. nih.gov Furthermore, it is used as a feed additive for livestock, leading to its potential introduction into agricultural soils through manure. nih.govresearchgate.net
The order of saccharin concentrations is generally found to be highest in WWTP influents, followed by WWTP effluents, surface water, groundwater, and finally drinking water. nih.gov In a study conducted in New York, the mean concentration of saccharin in the influent of two WWTPs was 16.4 μg/L. sludgenews.org
Information regarding the environmental occurrence and distribution of octenidine is less prevalent in the reviewed literature. However, given its use in antiseptic products that are washed off into wastewater streams, its entry into the environment via WWTPs is the most probable pathway.
Table 1: Occurrence of Saccharin in Various Environmental Matrices
| Environmental Matrix | Concentration Range | Region/Source |
| WWTP Influent | 9.3–389.0 μg/L | Asia plymouth.ac.uk |
| WWTP Influent | 1.9–25.1 μg/L | North America plymouth.ac.uk |
| WWTP Influent | 7.1–18.0 μg/L | Europe plymouth.ac.uk |
| WWTP Influent | 16.4 μg/L (mean) | New York, USA sludgenews.org |
| Surface Water | up to 0.21 μg/L | China nih.govresearchgate.net |
| Groundwater | Detected | Various sources nih.gov |
| Potable Water | Detected | Various sources plymouth.ac.uk |
Biodegradation and Photodegradation Pathways in Aquatic and Terrestrial Environments
The persistence of octenidine and saccharin in the environment is determined by their susceptibility to biodegradation and photodegradation processes.
Saccharin:
Studies on the biodegradability of saccharin have yielded variable results. Some research suggests that saccharin is readily biodegradable under certain conditions. d-nb.inforesearchgate.net For instance, in a Manometric Respirometry Test (MRT), saccharin was classified as readily biodegradable. d-nb.info Another study found that saccharin degraded effectively (98% in 14 days) in hypertrophic surface water rich in microorganisms and nutrients. uni-lj.si However, other studies have classified it as persistent. researchgate.net The efficiency of biodegradation appears to be highly dependent on the specific environmental conditions and the microbial communities present. plymouth.ac.uk
Photodegradation is another potential removal pathway for saccharin. While some artificial sweeteners are resistant to this process, studies have shown that saccharin can be degraded by thermally activated persulfate, a process that involves free radicals. rsc.org This suggests that photochemical reactions could contribute to its removal in sunlit surface waters. However, the formation of transformation products during photodegradation is a key consideration. d-nb.info
Octenidine:
Detailed studies on the biodegradation and photodegradation of octenidine in the environment are limited. As a cationic surfactant with a complex molecular structure, it is plausible that its degradation would be slower than that of simpler organic molecules. Its biocidal properties, which make it an effective antiseptic, could also inhibit the microbial populations responsible for its breakdown in the environment. Research on other antiseptics has shown that they can have a destructive effect on the pigment-protein structure of photosynthetic organisms, which could have broader ecosystem implications. nih.gov
Table 2: Degradation of Saccharin in Different Studies
| Degradation Process | Condition | Result |
| Biodegradation | Manometric Respirometry Test (MRT) | Readily biodegradable d-nb.info |
| Biodegradation | Hypertrophic surface water | 98% degradation in 14 days uni-lj.si |
| Biodegradation | WWTPs | High removal efficiency (>90%) researchgate.net |
| Photodegradation | Thermally activated persulfate | Effective degradation rsc.org |
Impact on Environmental Microbial Communities and Non-Target Organisms in Ecotoxicological Models
The introduction of octenidine and saccharin into the environment raises concerns about their potential impact on non-target organisms and microbial communities.
Saccharin:
While generally considered to have low toxicity, some studies have indicated that saccharin and its degradation products may pose an ecotoxicological risk. plymouth.ac.uk The photoproducts of some artificial sweeteners have been shown to have increased toxicity compared to the parent compounds. nih.gov For example, the photodegradation of acesulfame, another artificial sweetener, resulted in by-products with significantly higher toxicity. nih.gov This highlights the importance of assessing the toxicity of transformation products.
Octenidine:
As a biocide, octenidine is designed to be effective against a broad spectrum of microorganisms. nih.gov Its release into the environment could, therefore, have a significant impact on natural microbial communities, which play crucial roles in nutrient cycling and other ecosystem functions. mdpi.comfrontiersin.org Studies have shown that octenidine can have a destructive effect on the membranes of photosynthetic organisms and can alter the structure of microbial communities. nih.govnih.gov The impact of pesticides on soil microbial communities, which can include alterations in abundance and diversity, provides a parallel for the potential effects of biocides like octenidine. peercommunityjournal.org The long-term consequences of such disruptions on ecosystem health are an area that warrants further investigation.
Persistence and Transformation Products of Octenidine and Saccharin in Wastewater Treatment Processes
Wastewater treatment plants are a critical point for the removal of octenidine and saccharin before they enter the environment.
Saccharin:
The removal efficiency of saccharin in WWTPs is generally high, often exceeding 90%. sludgenews.orgresearchgate.net This suggests that biological treatment processes are effective at degrading this compound. nih.gov In some cases, saccharin has been observed to be almost entirely removed through biodegradation in WWTPs. plos.org However, the efficiency can vary between different treatment plants and processes. plymouth.ac.uk During anaerobic digestion of primary sludge, saccharin was primarily removed from the aqueous phase. plymouth.ac.uk Transformation products of saccharin can be formed during treatment processes. For instance, degradation via thermally activated persulfate can lead to monohydroxylation and dihydroxylation products. rsc.org
Octenidine:
There is a lack of specific data on the fate of octenidine in WWTPs. However, based on its chemical properties as a cationic surfactant and biocide, it is likely to adsorb to sludge due to its positive charge and hydrophobic moieties. The fraction that remains in the aqueous phase would be subject to the same treatment processes as other dissolved organic compounds. The persistence of other persistent organic pollutants through WWTPs suggests that a portion of octenidine could pass through untreated. sludgenews.org Given its biocidal nature, it could also potentially impact the microbial communities within the activated sludge, although this has not been explicitly studied.
Table 3: Removal Efficiencies of Saccharin in Wastewater Treatment Plants
| Treatment Process | Removal Efficiency | Reference |
| Conventional WWTP | >90% | researchgate.net |
| Conventional WWTP | 90.3% | sludgenews.org |
| Biologically active units | ~100% | nih.gov |
| Biodegradation in WWTP | Almost entirely removed | plos.org |
Future Perspectives and Emerging Research Directions for Octenidine Saccharin
Development of Next-Generation Octenidine (B1677106) Saccharin (B28170) Derivatives
The synthesis of derivatives of existing antimicrobial compounds is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. For octenidine saccharin, future research will likely focus on the strategic modification of both the octenidine and saccharin moieties.
Research into saccharin derivatives has already shown that substitutions on the benzene (B151609) ring can produce novel compounds with attractive properties for developing new bioactive, drug-like small molecules. researchgate.net A significant area of exploration involves the synthesis of saccharin-1,2,3-triazole conjugates using Cu(I)-catalyzed azide (B81097) alkyne cycloaddition (CuAAC), a form of "click chemistry." researchgate.net This method allows for the creation of a diverse library of compounds from saccharin azide or saccharin alkyne building blocks, all while preserving the essential sulfonamide and lactam groups of the parent saccharin structure. researchgate.net Other synthetic routes have produced saccharin-substituted urea (B33335) and thiourea (B124793) derivatives derpharmachemica.com, as well as derivatives containing a functionalized 2-azetidinone (β-lactam) moiety. acs.org
Future work could explore creating novel derivatives by:
Functionalizing the Saccharin Ring: Building on existing research, the benzene ring of saccharin can be further derivatized to introduce new functional groups. researchgate.netorientjchem.org This could lead to enhanced interactions with microbial targets or improved pharmacokinetic properties. For instance, saccharin–tetrazolyl and –thiadiazolyl analogs have been synthesized and shown to have significant antimicrobial activity, particularly in acidic environments. mdpi.com
Creating Hybrid Molecules: Combining the structural features of this compound with other antimicrobial pharmacophores could result in hybrid compounds with dual mechanisms of action, potentially mitigating the development of resistance.
These synthetic efforts will aim to produce next-generation derivatives with superior antimicrobial performance.
Exploration of this compound in Specific Preclinical Infection Models
While initial in vitro studies provide crucial data on antimicrobial efficacy, the true potential of this compound must be evaluated in robust preclinical infection models that mimic human diseases. Future research should prioritize the investigation of this compound in various clinically relevant scenarios.
Recent studies have highlighted the potential of both parent compounds in specific applications. For example, octenidine dihydrochloride (B599025) has been formulated into lozenges and has shown high efficacy against biofilms formed by pathogens of the oral cavity and throat, such as Staphylococcus aureus, Streptococcus pyogenes, and Candida albicans. mdpi.com Similarly, saccharin has been formulated into a hydrogel and tested on an ex vivo porcine skin burn wound model, where it significantly reduced the bacterial load. news-medical.net
Key preclinical models for future this compound research include:
Biofilm Models: Bacterial biofilms are notoriously resistant to conventional antimicrobials. Investigating the efficacy of this compound against biofilms of clinically significant pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) is critical. embopress.orgwounds-uk.com Models such as the CDC Biofilm Reactor can be employed for these studies. researchgate.netwounds-uk.com
Wound Infection Models: Chronic wounds are often colonized by polymicrobial communities. Animal models of infected dermal wounds will be instrumental in assessing the ability of topical this compound formulations to reduce the microbial burden and promote healing. news-medical.netwounds-uk.com
Catheter-Associated Infection Models: Medical devices are common sites for biofilm formation. Models that simulate catheter-related infections can be used to evaluate this compound's potential as a coating or locking solution to prevent these infections. wounds-uk.com
Oral Infection Models: Given the efficacy of octenidine in oral care, preclinical models of dental caries and periodontitis could validate the use of this compound in oral hygiene products. mdpi.com
These studies will provide essential data on the in vivo efficacy and guide the clinical development of this compound-based products.
Synergistic Combinations of this compound with Other Antimicrobial Agents
Combination therapy, the use of two or more antimicrobial agents, is a promising strategy to enhance efficacy, reduce the likelihood of resistance, and broaden the spectrum of activity. Future research should systematically explore the synergistic potential of this compound with other antimicrobial drugs.
Future research directions in this area include:
Checkerboard Assays: This method can be used to systematically screen for synergistic, additive, or antagonistic interactions between this compound and a wide range of antibiotics and antifungals. mdpi.comresearchgate.net
Mechanism of Synergy: When synergy is identified, further studies will be needed to elucidate the underlying mechanisms. This could involve investigating enhanced cell wall penetration, inhibition of different cellular pathways, or interference with resistance mechanisms.
Polymicrobial Infection Context: Investigating these combinations in the context of polymicrobial biofilms is crucial, as interactions between different microbial species can influence the efficacy of antimicrobial agents. embopress.org
The table below summarizes known interactions of octenidine and saccharin with other agents, highlighting the need for specific investigation of the this compound salt.
| Agent 1 | Agent 2 | Organism | Interaction |
| Octenidine | Meropenem | P. aeruginosa | Antagonism frontiersin.org |
| Octenidine | Gentamicin | P. aeruginosa | Synergy frontiersin.org |
| Octenidine | Ciprofloxacin | P. aeruginosa | Antagonism frontiersin.org |
| Octenidine | Chlorhexidine (B1668724) | P. aeruginosa | Antagonism frontiersin.org |
| Octenisept | β-citronellol | MRSA | Indifference mdpi.com |
| Saccharin | Meropenem | Carbapenem-resistant A. baumannii | Re-sensitization news-medical.net |
This table is based on data for the individual components, not the combined this compound salt.
Advanced Characterization Techniques for this compound-Microbe Interactions
A deeper understanding of how this compound interacts with microbial cells at a molecular level is fundamental to its rational development. The application of advanced biophysical and imaging techniques will be pivotal in elucidating its mechanism of action.
Octenidine is known to be a cationic surfactant that interacts with and disrupts microbial cell membranes. patsnap.comcolab.wsnih.gov Studies on octenidine dihydrochloride have employed a variety of advanced techniques to probe these interactions. nih.govresearchgate.netnih.gov Saccharin has also been shown to disrupt the cell envelope, leading to lysis. news-medical.net
Future research should leverage these techniques to study the specific effects of this compound:
Microscopy Techniques:
Electron Microscopy (EM): To visualize ultrastructural changes in microbial cells upon exposure to this compound, such as membrane damage and cell wall disruption. colab.wsresearchgate.net
Fluorescence Microscopy: Using specific fluorescent dyes to monitor real-time changes in membrane potential (e.g., with DiSC3(5)), membrane permeability (e.g., with Sytox Green or propidium (B1200493) iodide), and lipid organization. news-medical.netnih.govnih.gov
Spectroscopy and Scattering Techniques:
Zeta Potential Analysis: To measure changes in the bacterial surface charge, confirming the initial electrostatic interaction of the cationic octenidine moiety with the negatively charged cell surface. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) and X-ray Scattering: To study the interaction of this compound with model lipid membranes, revealing how it perturbs the lipid bilayer structure. colab.wsresearchgate.net
Surface-Specific Techniques:
Atomic Force Microscopy (AFM): To visualize the membrane surface at high resolution and observe the physical disruption caused by the compound. sci-hub.se
These advanced methods will provide a detailed picture of the antimicrobial mechanism, from initial binding to ultimate cell death, and help explain the compound's broad-spectrum activity.
Role of Artificial Intelligence and Computational Modeling in this compound Research
Artificial intelligence (AI) and computational modeling are revolutionizing drug discovery and development by accelerating the identification of new candidates and providing insights into their mechanisms of action. mdpi.comfrontiersin.org These in silico approaches are particularly well-suited for the future exploration of this compound.
Computational methods can be applied across the research and development pipeline:
Designing Next-Generation Derivatives:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and machine learning algorithms can analyze datasets of existing derivatives to build models that predict the antimicrobial activity of new, untested structures. mdpi.com This allows for the virtual screening of large chemical libraries to prioritize the synthesis of the most promising candidates.
Predicting Molecular Interactions:
Molecular Docking: This technique can be used to predict how this compound and its derivatives bind to specific microbial targets, such as enzymes or membrane proteins. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between this compound and bacterial membranes over time, providing a detailed, atomistic view of how the compound inserts into and disrupts the lipid bilayer. nih.gov
Identifying Novel Targets: AI can be used to analyze large biological datasets to identify new potential targets for antimicrobial intervention. In a notable study, a deep learning model successfully identified octenidine as a novel inhibitor of the human anti-apoptotic protein Bcl-xL, highlighting its potential in cancer research and the power of AI in finding new uses for existing compounds. frontiersin.org
By integrating these computational approaches, researchers can significantly reduce the time and cost associated with experimental work, enabling a more targeted and efficient path toward developing novel this compound-based antimicrobials. mdpi.com
Q & A
Basic Research Questions
Q. What are the molecular and structural characteristics of octenidine saccharin, and how do they influence its antimicrobial activity?
- Methodological Answer : this compound (C₃₆H₆₂N₄·2C₇H₅NO₃S) is a bis-pyridinylamine derivative complexed with saccharin counterions. Its structure includes two cationic centers separated by a long aliphatic chain, enabling interaction with bacterial cell membranes. The saccharin counterions enhance solubility and stability. To analyze its molecular properties, use techniques like nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. The SMILES notation (CCCCCCCCN=C1CCN(CC1)CCCCCCCCCCN2CCC(=NCCCCCCCC)CC2.C1CCC2C(C1)C(=O)NS2(=O)=O.C1CCC2C(C1)C(=O)NS2(=O)=O) can guide computational modeling of ligand-receptor interactions .
Q. How does this compound compare to octenidine dihydrochloride in terms of antimicrobial spectrum and cytotoxicity?
- Methodological Answer : Comparative studies should employ standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa). Cytotoxicity can be assessed via mammalian cell viability assays (e.g., MTT assay on human fibroblasts). Evidence suggests octenidine dihydrochloride exhibits broad-spectrum efficacy without impairing wound healing in vivo, but saccharin’s counterions may alter pharmacokinetics .
Q. What experimental protocols are recommended for evaluating this compound’s efficacy in biofilm disruption?
- Methodological Answer : Use static or flow-cell biofilm models with confocal microscopy to visualize biofilm architecture. Quantify biofilm biomass via crystal violet staining or ATP bioluminescence. Include positive controls (e.g., chlorhexidine) and assess metabolic activity post-treatment with resazurin assays. Ensure replicates account for interspecies variability in biofilm-forming strains .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s reported efficacy against multidrug-resistant (MDR) Gram-negative bacteria?
- Methodological Answer : Discrepancies may arise from differences in bacterial strain susceptibility or formulation excipients. Design cross-laboratory studies using standardized reference strains (e.g., ATCC isolates) and controlled formulations. Employ genomic sequencing to identify resistance mechanisms (e.g., efflux pump upregulation). Meta-analyses of existing data should adhere to PRISMA guidelines, with sensitivity analyses to account for heterogeneity .
Q. What strategies optimize this compound’s stability in topical formulations under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) using high-performance liquid chromatography (HPLC) to monitor degradation products. Test formulations across pH 4–8 and temperatures 4–40°C. Incorporate stabilizers like polyethylene glycol (PEG) or cyclodextrins, and validate with differential scanning calorimetry (DSC) to assess crystallinity changes. Publish raw stability data in supplementary materials for reproducibility .
Q. How can in vitro-in vivo correlation (IVIVC) models be developed for this compound’s wound penetration and retention?
- Methodological Answer : Use Franz diffusion cells with ex vivo human or porcine skin to measure transdermal flux. Pair with in vivo microdialysis in animal models to quantify tissue concentrations. Apply pharmacokinetic modeling (e.g., compartmental analysis) to correlate data. Include mass spectrometry imaging (MSI) for spatial resolution of drug distribution in wound beds .
Methodological Considerations
- Data Integrity : Include open-ended questions in surveys (e.g., "Describe unanticipated challenges in this compound formulation") to detect fraud or bias in collaborative studies .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data (NMR, MS) in repositories like Zenodo or Figshare .
- Ethical Compliance : For in vivo studies, document animal welfare protocols (e.g., ARRIVE guidelines) and human participant selection criteria (e.g., CONSORT flowcharts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
